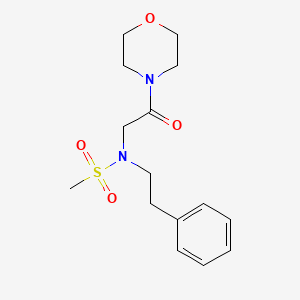![molecular formula C17H18FNO2 B5738496 N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5738496.png)
N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide, also known as FLEA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FLEA belongs to the class of compounds known as phenethylamines and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide involves its ability to inhibit the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. By inhibiting its reuptake, N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide increases the concentration of serotonin in the brain, which can lead to an improvement in mood and a reduction in symptoms of depression.
Biochemical and Physiological Effects:
In addition to its antidepressant effects, N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide has been found to exhibit a range of other biological activities. Studies have shown that N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide has anti-inflammatory and analgesic properties, which may make it useful in the treatment of pain and inflammation. N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide has also been found to exhibit antioxidant activity, which may help protect against oxidative stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide in lab experiments is its relatively simple synthesis method. N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide is also relatively stable and can be stored for long periods of time. However, one limitation of using N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide is its relatively low potency compared to other antidepressant drugs. This may make it less effective in treating severe cases of depression.
Direcciones Futuras
There are several potential future directions for research on N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide. One area of interest is its potential use in the treatment of other mood disorders such as anxiety and bipolar disorder. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide and its potential therapeutic applications. Finally, there is a need for the development of more potent analogs of N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide that may be more effective in treating depression and other mood disorders.
Métodos De Síntesis
The synthesis of N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide involves the reaction of 4-fluoroacetophenone with 4-methoxyphenylacetic acid in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified using chromatographic techniques to obtain pure N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide has been the subject of several research studies due to its potential therapeutic applications. One of the most promising areas of research is its potential use as an antidepressant. Studies have shown that N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide acts as a selective serotonin reuptake inhibitor (SSRI) and may be effective in treating depression.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-21-16-8-4-14(5-9-16)12-17(20)19-11-10-13-2-6-15(18)7-3-13/h2-9H,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNDDPWUVWSZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-ethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5738430.png)




![2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5738474.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5738483.png)



